Barpisoflavone A
Overview
Description
Mechanism of Action
Target of Action
Barpisoflavone A, a unique isoflavone aglycone, primarily targets the estrogen receptor . It exhibits moderate estrogen partial agonistic activities
Mode of Action
This compound interacts with its targets by binding to the estrogen receptor, thereby inducing a partial agonistic effect . This interaction results in changes in the receptor’s activity, which can lead to alterations in the expression of genes regulated by the estrogen receptor.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By acting as a partial agonist of the estrogen receptor, this compound can influence the activity of this pathway, potentially leading to downstream effects on gene expression and cellular function.
Pharmacokinetics
It is known that isoflavone glucosides, such as this compound, are hydrolyzed to the corresponding isoflavones (aglycones) by β-glucosidase in the large intestine, and the isoflavones produced are absorbed into the blood . This suggests that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a partial agonist of the estrogen receptor . These effects could include changes in gene expression, cellular proliferation, differentiation, and apoptosis, among others. Additionally, this compound has been shown to possess moderate antioxidant activities , which could contribute to its overall biological effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of β-glucosidase in the large intestine is crucial for the conversion of isoflavone glucosides to isoflavones, which can then be absorbed into the blood . Furthermore, factors such as pH, temperature, and the presence of other compounds could potentially affect the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
Barpisoflavone A plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tyrosinase, where it exhibits inhibitory activity . Additionally, this compound interacts with estrogen receptors, demonstrating partial agonistic activity . These interactions suggest that this compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving estrogen receptors . This compound also affects gene expression, potentially altering the transcription of genes involved in antioxidant defense and metabolic regulation . Furthermore, it impacts cellular metabolism by inhibiting enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to estrogen receptors, acting as a partial agonist, which can modulate gene expression and cellular responses . Additionally, this compound inhibits tyrosinase activity by binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . These interactions highlight the compound’s ability to influence enzyme activity and receptor-mediated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and receptors, although the extent of these effects may diminish with prolonged exposure . These findings underscore the importance of considering temporal factors when evaluating the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and modulation of estrogen receptor signaling . At higher doses, this compound may induce toxic or adverse effects, including disruptions in metabolic processes and potential cytotoxicity . These observations highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to flavonoid metabolism. It interacts with enzymes such as β-glucosidase, which hydrolyzes isoflavone glucosides to their aglycone forms . This interaction influences the bioavailability and activity of this compound within the body. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical structure and affinity for transport proteins, which determine its accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and receptors involved in signaling pathways . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barpisoflavone A can be synthesized through the extraction of isoflavone glucosides from the tubers of Apios americana. The tubers are freeze-dried, powdered, and then extracted with methanol by stirring at room temperature . The methanol extract is then subjected to hydrolysis using β-glucosidase to yield the isoflavone aglycones, including this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The tubers are processed in bulk, and the methanol extraction is performed in industrial reactors. The hydrolysis step is optimized for maximum yield, and the final product is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Barpisoflavone A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into dihydroisoflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroisoflavones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Barpisoflavone A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and synthesis of isoflavones.
Industry: It is used in the development of natural health products and dietary supplements.
Comparison with Similar Compounds
Genistein: Another isoflavone with strong estrogenic activity.
Daidzein: Known for its anti-inflammatory and antioxidant properties.
Biochanin A: Exhibits similar estrogenic and antioxidant activities.
Uniqueness: Barpisoflavone A is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities . Its moderate estrogenic activity and antioxidant properties make it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-5-9(18)6-14-15(13)16(20)11(7-22-14)10-3-2-8(17)4-12(10)19/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTSVLUUGMNALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316810 | |
Record name | Barpisoflavone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Barpisoflavone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101691-27-4 | |
Record name | Barpisoflavone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101691-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Barpisoflavone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barpisoflavone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
Record name | Barpisoflavone A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the estrogenic activity of Barpisoflavone A compared to other isoflavones from Apios americana Medik?
A1: Research indicates that this compound exhibits moderate estrogen partial agonistic activity []. This is in contrast to 2′-Hydroxygenistein, another isoflavone isolated from the same plant, which shows potent estrogen partial agonistic activity []. 5-Methylgenistein and Gerontoisoflavone A, the other two isoflavones investigated alongside this compound, also demonstrated moderate estrogen partial agonistic activities [].
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